molecular formula C16H24ClN3O2 B13971968 tert-Butyl (1-(2-amino-4-chlorophenyl)piperidin-4-yl)carbamate

tert-Butyl (1-(2-amino-4-chlorophenyl)piperidin-4-yl)carbamate

Katalognummer: B13971968
Molekulargewicht: 325.83 g/mol
InChI-Schlüssel: GDORYDYWZXQYNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(2-amino-4-chlorophenyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester is an organic compound with the molecular formula C17H26ClN3O2. This compound is known for its unique chemical structure, which includes a piperidine ring, an amino group, and a carbamic acid ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-amino-4-chlorophenyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the reaction of 2-amino-4-chlorobenzaldehyde with piperidine to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the reaction of the amine with tert-butyl chloroformate to form the carbamic acid ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(2-amino-4-chlorophenyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

N-[1-(2-amino-4-chlorophenyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological activities, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[1-(2-amino-4-chlorophenyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[1-(2-chlorophenyl)-2-oxocyclohexyl]carbamic acid 1,1-dimethylethyl ester
  • N-[1-(2-chlorophenyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester

Uniqueness

N-[1-(2-amino-4-chlorophenyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester is unique due to the presence of both an amino group and a chlorine atom on the aromatic ring. This dual functionality allows for diverse chemical reactions and potential biological activities, making it a valuable compound in research.

Eigenschaften

Molekularformel

C16H24ClN3O2

Molekulargewicht

325.83 g/mol

IUPAC-Name

tert-butyl N-[1-(2-amino-4-chlorophenyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C16H24ClN3O2/c1-16(2,3)22-15(21)19-12-6-8-20(9-7-12)14-5-4-11(17)10-13(14)18/h4-5,10,12H,6-9,18H2,1-3H3,(H,19,21)

InChI-Schlüssel

GDORYDYWZXQYNP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=C(C=C2)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.